molecular formula C12H15N3O4 B14398147 Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate CAS No. 89860-71-9

Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate

Cat. No.: B14398147
CAS No.: 89860-71-9
M. Wt: 265.26 g/mol
InChI Key: CAWWWSUTCZMEBT-UHFFFAOYSA-N
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Description

Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate is a chemical compound that belongs to the class of nitropyridines and piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate typically involves the reaction of 2-nitropyridine with piperidine derivatives under specific conditions. One common method includes the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Nitropyridine: A related compound with similar structural features but different reactivity and applications.

    Piperidine Derivatives: A broad class of compounds with diverse biological and chemical properties.

Properties

CAS No.

89860-71-9

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate

InChI

InChI=1S/C12H15N3O4/c1-19-12(16)10-5-2-3-8-14(10)9-6-4-7-13-11(9)15(17)18/h4,6-7,10H,2-3,5,8H2,1H3

InChI Key

CAWWWSUTCZMEBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN1C2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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